![molecular formula C16H15NO B119530 1-Benzhydrylazetidin-3-one CAS No. 40320-60-3](/img/structure/B119530.png)
1-Benzhydrylazetidin-3-one
Overview
Description
1-Benzhydrylazetidin-3-one is a chemical compound used in the synthesis of azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors . It has a molecular formula of C16H15NO and a molecular weight of 237.30 .
Molecular Structure Analysis
The molecular structure of 1-Benzhydrylazetidin-3-one consists of a four-membered azetidine ring with a carbonyl group at the 3-position and a benzhydryl group at the 1-position . The compound contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
Synthesis of 3-Aminoazetidines
3-Aminoazetidines are compounds often found in therapeutic agents. The synthesis of 3-amino-1-benzhydrylazetidine from 1-benzhydrylazetidin-3-ol is a key application, where the hydroxyl group is activated and then substituted to create various azetidine derivatives .
γ-Aminobutyric Acid Uptake Inhibitors
1-Benzhydrylazetidin-3-one is utilized in creating novel azetidine derivatives that act as γ-aminobutyric acid (GABA) uptake inhibitors. These inhibitors can potentially be used in the treatment of neurological disorders .
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions within biological systems .
Chemical Research and Development
The compound’s role in the development of scalable synthesis processes for pharmaceuticals is significant. It serves as a starting point for the synthesis of various azetidine-based compounds with potential therapeutic applications .
Azetidine Ring Sensitivity Study
The azetidine ring in 1-Benzhydrylazetidin-3-one is sensitive to hydrolytic conditions, which can lead to ring opening or polymerization. Studying these reactions can provide insights into the stability and reactivity of azetidine rings .
Optimization of Synthesis Processes
Research into the efficient synthesis of 1-Benzhydrylazetidin-3-one derivatives can lead to more cost-effective and safer production methods for pharmaceuticals, as demonstrated by the development of a two-step synthesis process .
Exploration of Substitution Reactions
The compound is used to explore various substitution reactions, such as the creation of 3-alkoxide, 3-bromide, 3-cyano, and 3-carboxylic acid azetidines, which are valuable in medicinal chemistry .
Investigation of Thermal Hazards
The synthesis of 1-Benzhydrylazetidin-3-one derivatives involves reactions that can pose thermal hazards. Research into these processes is crucial for developing safer chemical handling protocols .
Mechanism of Action
Target of Action
1-Benzhydrylazetidin-3-one is primarily used in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid (GABA) uptake inhibitors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
As a precursor in the synthesis of gaba uptake inhibitors, it may contribute to the inhibition of gaba reuptake, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
The compound’s role in the synthesis of GABA uptake inhibitors suggests that it affects the GABAergic system. By inhibiting the reuptake of GABA, it could potentially enhance the effects of GABA in the synaptic cleft, leading to increased inhibition of neuronal activity. This could have downstream effects on various neurological processes, including mood regulation, pain response, and sleep cycles .
Pharmacokinetics
Its physical and chemical properties such as melting point (750 to 790 °C), boiling point (350-355℃), and density (1182) suggest that it has the potential for good bioavailability .
Result of Action
The molecular and cellular effects of 1-Benzhydrylazetidin-3-one’s action would likely be related to its role in enhancing GABAergic activity. By increasing the availability of GABA in the synaptic cleft, it could potentially lead to increased neuronal inhibition, affecting various neurological and physiological processes .
properties
IUPAC Name |
1-benzhydrylazetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDXLOVIBJFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395725 | |
Record name | 1-benzhydrylazetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidin-3-one | |
CAS RN |
40320-60-3 | |
Record name | 1-benzhydrylazetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Diphenylmethyl)azetidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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